

## Benchmarking MB-07344 Against Current and Emerging NASH Therapies: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |          |           |
|----------------------|----------|-----------|
| Compound Name:       | MB-07344 |           |
| Cat. No.:            | B1258760 | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

The landscape of nonalcoholic steatohepatitis (NASH) therapeutics is rapidly evolving, with the recent approval of the first drug and a robust pipeline of candidates. This guide provides an objective comparison of MB-07344, a potent thyroid hormone receptor-beta (TR- $\beta$ ) agonist, with the current standard of care and other emerging therapies. The information is intended to assist researchers, scientists, and drug development professionals in evaluating the therapeutic potential of MB-07344 in the context of the broader NASH treatment paradigm.

#### **Executive Summary**

Nonalcoholic steatohepatitis (NASH) is a severe form of nonalcoholic fatty liver disease (NAFLD) characterized by liver inflammation and damage, which can progress to fibrosis, cirrhosis, and hepatocellular carcinoma. The therapeutic strategy for NASH focuses on resolving steatohepatitis and reversing or halting the progression of liver fibrosis.

**MB-07344** is the active metabolite of the prodrug VK2809 (formerly MB07811), a novel, orally available, liver-directed, and selective TR- $\beta$  agonist. This targeted mechanism of action has shown promise in addressing the underlying metabolic dysregulation in NASH. This guide benchmarks **MB-07344** against Resmetirom (Rezdiffra<sup>TM</sup>), the first and only FDA-approved treatment for NASH, which shares the same TR- $\beta$  agonist mechanism. Additionally, a



comparison with other emerging therapeutic classes, such as GLP-1 receptor agonists and PPAR agonists, is provided to offer a comprehensive overview of the competitive landscape.

# Data Presentation: Quantitative Comparison of Efficacy and Safety

The following tables summarize the key quantitative data from clinical trials of **MB-07344** (VK2809) and other prominent NASH therapies.

Table 1: Efficacy of TR-β Agonists in NASH Clinical Trials

| Therapy (Trial)                                                          | Dose                              | Primary Endpoint:<br>NASH Resolution<br>with No Worsening<br>of Fibrosis | Key Secondary Endpoint: Fibrosis Improvement of ≥1 Stage with No Worsening of NASH |
|--------------------------------------------------------------------------|-----------------------------------|--------------------------------------------------------------------------|------------------------------------------------------------------------------------|
| MB-07344 (active<br>form of VK2809)<br>(Phase 2b VOYAGE)<br>[1][2][3][4] | 5 mg every other day              | 63% vs. 29% placebo                                                      | 44% vs. 34% placebo                                                                |
| 10 mg every other day                                                    | 75% vs. 29% placebo               | 57% vs. 34% placebo                                                      |                                                                                    |
| Combined VK2809 groups                                                   | 69% vs. 29% placebo<br>(p<0.0001) | 51% vs. 34% placebo<br>(p=0.03)                                          |                                                                                    |
| Resmetirom<br>(Rezdiffra™) (Phase 3<br>MAESTRO-NASH)[5]                  | 80 mg once daily                  | 25.9% vs. 9.7%<br>placebo                                                | 24.2% vs. 14.2%<br>placebo                                                         |
| 100 mg once daily                                                        | 29.9% vs. 9.7%<br>placebo         | 25.9% vs. 14.2%<br>placebo                                               |                                                                                    |

Table 2: Safety and Tolerability of TR-β Agonists



| Therapy                                   | Common Adverse Events<br>(≥5% and more frequent<br>than placebo)                                                                                                                                                                                      | Serious Adverse Events<br>(SAEs)                                                                                                           |
|-------------------------------------------|-------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|--------------------------------------------------------------------------------------------------------------------------------------------|
| MB-07344 (active form of VK2809)[3][7][8] | The majority of treatment-related adverse events were reported as mild or moderate (94%). Discontinuations due to adverse events were low and balanced between placebo and treatment arms. Excellent gastrointestinal (GI) tolerability was observed. | One treatment-related SAE was reported in a patient with a history of psychiatric disorders who experienced a worsening of their symptoms. |
| Resmetirom (Rezdiffra™)[6]                | Diarrhea, nausea, pruritus (itching), abdominal pain, vomiting, constipation, and dizziness.                                                                                                                                                          | The prescribing information for Resmetirom includes warnings for drug-induced liver toxicity and gallbladder-related adverse reactions.    |

Table 3: Overview of Other Emerging NASH Therapies



| Therapeutic Class         | Drug Example | Mechanism of<br>Action                                                                                       | Reported Efficacy<br>Highlights                                                                                                                   |
|---------------------------|--------------|--------------------------------------------------------------------------------------------------------------|---------------------------------------------------------------------------------------------------------------------------------------------------|
| GLP-1 Receptor<br>Agonist | Semaglutide  | Enhances insulin secretion, suppresses glucagon secretion, slows gastric emptying, and promotes satiety.     | In a Phase 2 trial, semaglutide treatment resulted in a significantly higher percentage of patients with NASH resolution compared with placebo.   |
| PPAR Agonist              | Lanifibranor | Pan-PPAR agonist (α,<br>δ, γ) that regulates<br>glucose and lipid<br>metabolism and<br>reduces inflammation. | A Phase 2b study showed that lanifibranor led to a significant reduction in a composite endpoint of NASH resolution and no worsening of fibrosis. |

### **Experimental Protocols**

The clinical trials cited in this guide employed rigorous methodologies to assess the efficacy and safety of the investigational drugs. Below are summaries of the key experimental protocols.

## MB-07344 (VK2809) - VOYAGE Phase 2b Study[1][2][3][4] [10][11]

- Study Design: A 52-week, randomized, double-blind, placebo-controlled, multicenter trial.
- Participant Population: Patients with biopsy-confirmed NASH with fibrosis (stages F1-F3)
  and a NAFLD Activity Score (NAS) of ≥4, with at least a score of 1 in each component
  (steatosis, lobular inflammation, and ballooning). Participants were also required to have a
  liver fat content of ≥8% as measured by MRI-PDFF.



- Intervention: Patients were randomized to receive VK2809 at various doses or placebo, administered orally.
- Primary Endpoint: The primary endpoint was the change in liver fat content from baseline to week 12, assessed by Magnetic Resonance Imaging Proton Density Fat Fraction (MRI-PDFF).
- Key Secondary Endpoints: Histological endpoints at 52 weeks, including the proportion of
  patients with NASH resolution with no worsening of fibrosis and the proportion of patients
  with fibrosis improvement of at least one stage with no worsening of NASH.
- Histological Assessment: Liver biopsies were performed at screening and at week 52.
   Histological scoring was conducted by a central pathologist using the NAFLD Activity Score (NAS) and the NASH CRN fibrosis staging system. NASH resolution was defined as a NAS of 0-1 for inflammation and 0 for ballooning.

## Resmetirom - MAESTRO-NASH Phase 3 Study[5][6][7] [12]

- Study Design: A 52-week (with a 54-month long-term outcomes extension), randomized, double-blind, placebo-controlled, multicenter trial.
- Participant Population: Patients with biopsy-proven NASH with fibrosis stage 2 or 3.
- Intervention: Patients were randomized in a 1:1:1 ratio to receive resmetirom 80 mg, resmetirom 100 mg, or placebo, administered orally once daily.
- Primary Endpoints: The dual primary endpoints at 52 weeks were:
  - NASH resolution with no worsening of fibrosis.
  - Fibrosis improvement of at least one stage with no worsening of NASH.
- Histological Assessment: Liver biopsies were performed at baseline and at week 52. The
  histological evaluation was based on the NAFLD Activity Score (NAS) for NASH resolution
  and the NASH CRN fibrosis score for fibrosis improvement.



# Mandatory Visualization Signaling Pathway of TR-β Agonists in NASH



Click to download full resolution via product page

Caption:  $TR-\beta$  agonist signaling pathway in hepatocytes.

### **Experimental Workflow for a NASH Clinical Trial**





Click to download full resolution via product page



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. liverdiseasenews.com [liverdiseasenews.com]
- 2. ir.vikingtherapeutics.com [ir.vikingtherapeutics.com]
- 3. Viking Therapeutics Announces Positive 52-Week Histologic Data from Phase 2b VOYAGE Study of VK2809 in Patients with Biopsy-Confirmed Non-Alcoholic Steatohepatitis (NASH) [prnewswire.com]
- 4. Viking Therapeutics Presents Results from Phase 2b VOYAGE Study of VK2809 in Biopsy-Confirmed NASH/MASH at the 75th Liver Meeting® 2024 [prnewswire.com]
- 5. ClinicalTrials.gov [clinicaltrials.gov]
- 6. binasss.sa.cr [binasss.sa.cr]
- 7. Viking Therapeutics Clears Mid-Stage NASH Trial BioSpace [biospace.com]
- 8. Viking Therapeutics Presents Results from Phase 2b VOYAGE Study of VK2809 in Biopsy-Confirmed NASH/MASH at the 75th Liver Meeting 2024 [natap.org]
- To cite this document: BenchChem. [Benchmarking MB-07344 Against Current and Emerging NASH Therapies: A Comparative Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1258760#benchmarking-mb-07344-against-current-nash-therapies]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]



#### Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com